molecular formula C23H21ClN2O3 B11225963 N-[4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)phenyl]furan-2-carboxamide

N-[4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)phenyl]furan-2-carboxamide

Cat. No.: B11225963
M. Wt: 408.9 g/mol
InChI Key: TWLNFHQDHBTXSC-UHFFFAOYSA-N
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Description

N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a chlorophenyl group, and a cyclopentaneamido moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds . These intermediates are then subjected to further reactions, such as nucleophilic substitution, to introduce the furan-2-carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The chlorophenyl group can be reduced to form different substituted phenyl derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the furan and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the chlorophenyl group can produce cyclopentane-substituted phenyl derivatives.

Scientific Research Applications

N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, chlorophenyl group, and cyclopentaneamido moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-[4-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H21ClN2O3/c24-17-7-5-16(6-8-17)23(13-1-2-14-23)22(28)26-19-11-9-18(10-12-19)25-21(27)20-4-3-15-29-20/h3-12,15H,1-2,13-14H2,(H,25,27)(H,26,28)

InChI Key

TWLNFHQDHBTXSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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